molecular formula C13H18N2O3 B8130742 4-Amino-N-cyclopropyl-2-(2-methoxyethoxy)benzamide

4-Amino-N-cyclopropyl-2-(2-methoxyethoxy)benzamide

Cat. No.: B8130742
M. Wt: 250.29 g/mol
InChI Key: OTFNFUYIZUPPDC-UHFFFAOYSA-N
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Description

4-Amino-N-cyclopropyl-2-(2-methoxyethoxy)benzamide is a chemical compound with the molecular formula C13H18N2O3 It is a benzamide derivative, which means it contains a benzene ring bonded to an amide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-N-cyclopropyl-2-(2-methoxyethoxy)benzamide typically involves the reaction of 4-amino-2-(2-methoxyethoxy)benzoic acid with cyclopropylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of coupling agents and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for further use.

Chemical Reactions Analysis

Types of Reactions

4-Amino-N-cyclopropyl-2-(2-methoxyethoxy)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized benzamide derivatives, while reduction may produce reduced amide compounds.

Scientific Research Applications

4-Amino-N-cyclopropyl-2-(2-methoxyethoxy)benzamide has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Amino-N-cyclopropyl-2-(2-methoxyethoxy)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-N-cyclopropylbenzamide: Similar structure but lacks the 2-(2-methoxyethoxy) group.

    4-Amino-2-(2-methoxyethoxy)benzoic acid: Similar structure but contains a carboxylic acid group instead of the amide group.

    N-Cyclopropyl-2-(2-methoxyethoxy)benzamide: Similar structure but lacks the amino group.

Uniqueness

4-Amino-N-cyclopropyl-2-(2-methoxyethoxy)benzamide is unique due to the presence of both the cyclopropyl and 2-(2-methoxyethoxy) groups, which may confer specific chemical and biological properties not found in similar compounds

Properties

IUPAC Name

4-amino-N-cyclopropyl-2-(2-methoxyethoxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3/c1-17-6-7-18-12-8-9(14)2-5-11(12)13(16)15-10-3-4-10/h2,5,8,10H,3-4,6-7,14H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTFNFUYIZUPPDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=C(C=CC(=C1)N)C(=O)NC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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